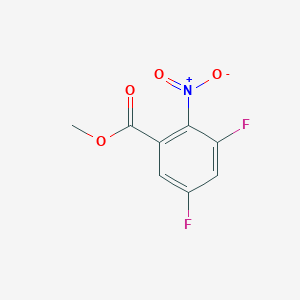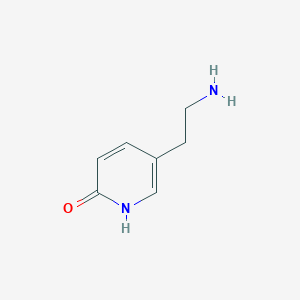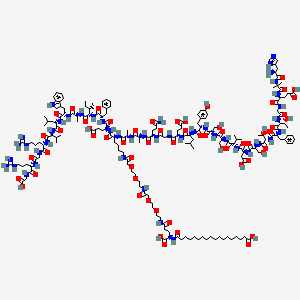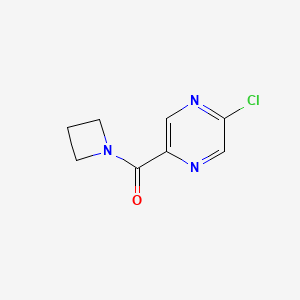
氮杂环丁烷-1-基(5-氯吡嗪-2-基)甲酮
描述
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62. The purity is usually 95%.
BenchChem offers high-quality Azetidin-1-yl(5-chloropyrazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-1-yl(5-chloropyrazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗癌活性: Hafez 等人(2016 年)的一项研究合成了与氮杂环丁烷-1-基(5-氯吡嗪-2-基)甲酮相关的衍生物,显示出显着的体外抗菌和抗癌活性。这些化合物表现出的抗癌活性高于参考药物多柔比星。
合成和在药物开发中的应用: Dejaegher & de Kimpe(2004 年)的研究调查了 4-(1-卤代烷基)-2-氮杂环丁酮和 4-(2-卤代烷基)-2-氮杂环丁酮的合成,这些化合物可能可用作开发高度功能化化合物的中间体。
抗菌和抗真菌活性: Ayyash & Habeeb(2019 年)的一项研究发现,新型 2-氮杂环丁酮衍生物表现出优异的抗菌和抗真菌活性。
有机锌试剂的催化不对称加成: Wang 等人(2008 年)的研究评估了 N-(二茂铁甲基)氮杂环丁-2-基(二苯基)甲醇对有机锌试剂不对称加成到醛中的催化作用,实现了高对映选择性。
微波辅助合成: Sharma & Sharma(2014 年)的一项研究描述了与氮杂环丁烷-1-基(5-氯吡嗪-2-基)甲酮相关的吡唑衍生物的微波辅助合成,提供了高效且可扩展的反应。
合成和抗结核活性评价: Thomas 等人(2014 年)专注于合成包含 1, 2, 4-三唑的氮杂环丁酮衍生物,并评估它们的抗结核活性。他们发现特定的衍生物对结核分枝杆菌表现出有希望的活性 (Thomas、George 和 Harindran,2014 年)。
抗菌抑制的计算机辅助设计: Behera.S 等人(2014 年)进行了一项计算机辅助研究,设计了吡唑-1-基氮杂环丁-2-酮衍生物作为抗菌靶蛋白的潜在抑制剂,表明这些化合物具有类药物特性 (Behera.S、Mohanta.R.、Mishra S.K、SahuS.、Mohanta L. 和 Banerjee,2014 年)。
作用机制
While the mechanism of action for Azetidin-1-yl(5-chloropyrazin-2-yl)methanone is not explicitly stated, a related compound, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is known to inhibit monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) .
属性
IUPAC Name |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFSSWYPPHSSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676990 | |
| Record name | (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915948-98-0 | |
| Record name | (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

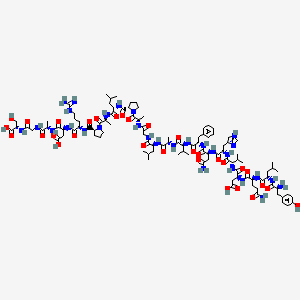

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

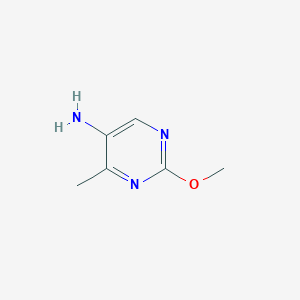
![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)

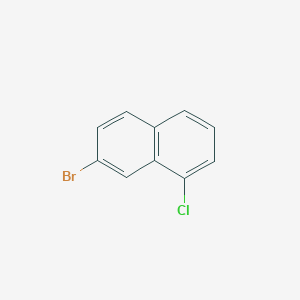

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)
